molecular formula C6H10N4O B062894 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one CAS No. 164525-11-5

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one

Cat. No.: B062894
CAS No.: 164525-11-5
M. Wt: 154.17 g/mol
InChI Key: OYJHYDNQKBXDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Scientific Research Applications

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.

Safety and Hazards

The safety and hazards associated with “2-Amino-6-(ethylamino)pyrimidin-4(3H)-one” are not explicitly mentioned in the literature. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study of “2-Amino-6-(ethylamino)pyrimidin-4(3H)-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. More research is needed to fully understand its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one typically involves the reaction of ethylamine with a suitable pyrimidine precursor. One common method is the condensation of ethylamine with 2,4-dichloropyrimidine, followed by the substitution of the chlorine atoms with amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The amino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of ethylamino groups.

    2-Amino-6-methylpyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethylamino group.

Uniqueness

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Properties

IUPAC Name

2-amino-4-(ethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHYDNQKBXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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